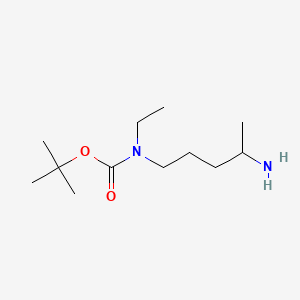

N-(t-Boc)-N-ethyl-4-aminopentylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(tert-Butoxycarbonyl)-N-ethyl-4-aminopentylamine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an ethyl-4-aminopentylamine structure. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions, ensuring that the amine does not participate in unwanted side reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-N-ethyl-4-aminopentylamine typically involves the reaction of 4-aminopentylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

In an industrial setting, the production of Boc-protected amines can be scaled up using similar reaction conditions. The process involves the use of large reactors where the amine and Boc2O are mixed with a base under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(tert-Butoxycarbonyl)-N-ethyl-4-aminopentylamine can undergo various chemical reactions, including:

Oxidation: The Boc group is stable under mild oxidative conditions.

Reduction: The Boc group can be removed under reductive conditions using reagents like zinc in hydrochloric acid.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

Reduction: Zinc (Zn) in hydrochloric acid (HCl), lithium aluminum hydride (LiAlH4).

Substitution: Di-tert-butyl dicarbonate (Boc2O), trifluoroacetic acid (TFA) for deprotection.

Major Products Formed

The major products formed from these reactions include the deprotected amine, various oxidized derivatives, and substituted amine derivatives depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-(tert-Butoxycarbonyl)-N-ethyl-4-aminopentylamine is widely used in scientific research due to its versatility:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the synthesis of peptides and proteins where the Boc group protects the amine functionality during chain elongation.

Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of amine groups are crucial.

Wirkmechanismus

The mechanism by which N-(tert-Butoxycarbonyl)-N-ethyl-4-aminopentylamine exerts its effects involves the protection of the amine group by the Boc group. The Boc group is stable under basic and nucleophilic conditions but can be removed under acidic conditions, revealing the free amine. This selective protection and deprotection allow for precise control over the reactivity of the amine group in various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(tert-Butoxycarbonyl)-4-aminobutylamine

- N-(tert-Butoxycarbonyl)-N-methyl-4-aminopentylamine

- N-(tert-Butoxycarbonyl)-N-ethyl-3-aminopropylamine

Uniqueness

N-(tert-Butoxycarbonyl)-N-ethyl-4-aminopentylamine is unique due to its specific structure, which provides a balance between steric hindrance and reactivity. The ethyl group attached to the nitrogen atom offers a distinct reactivity profile compared to other Boc-protected amines, making it suitable for specific synthetic applications .

Biologische Aktivität

N-(t-Boc)-N-ethyl-4-aminopentylamine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies and sources.

Pharmacological Potential

- Histamine Receptor Interaction : Research indicates that compounds similar to this compound may act as inhibitors of histamine receptors, particularly H1R and H4R. These receptors are implicated in inflammatory responses and allergic reactions. Inhibition of these receptors could lead to therapeutic applications in treating conditions such as asthma and allergic rhinitis .

- Endotoxin Neutralization : Studies have shown that certain derivatives of aminopentylamines exhibit endotoxin-neutralizing activity. For instance, compounds with similar structures have demonstrated the ability to inhibit TNF-α production in response to lipopolysaccharides (LPS), suggesting a potential role in managing septic shock and other inflammatory conditions .

- Cellular Effects : The compound's effects on nitric oxide production and cytokine release have been observed in murine models, indicating its influence on immune activation pathways. Specifically, it has been noted that certain derivatives can modulate the immune response by affecting nitric oxide synthase activity and cytokine release from monocytes .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Case Study: Endotoxin Sequestration

A study involving the administration of aminopentylamine derivatives demonstrated significant protective effects against LPS-induced lethality in mice. The results indicated that these compounds could effectively sequester endotoxins, thereby reducing systemic inflammation and mortality rates associated with septic conditions .

Hemolytic Activity Assessment

The hemolytic activity of this compound was assessed using human whole blood assays. The findings revealed that significant hemolysis occurred at millimolar concentrations, suggesting a relatively safe profile at therapeutic doses . This is crucial for evaluating the compound's safety for potential clinical applications.

Eigenschaften

IUPAC Name |

tert-butyl N-(4-aminopentyl)-N-ethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O2/c1-6-14(9-7-8-10(2)13)11(15)16-12(3,4)5/h10H,6-9,13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGODUYFENNHTJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)N)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661821 |

Source

|

| Record name | tert-Butyl (4-aminopentyl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-45-9 |

Source

|

| Record name | tert-Butyl (4-aminopentyl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.